molecular formula C14H9Cl B050491 2-Chloroanthracene CAS No. 17135-78-3

2-Chloroanthracene

Cat. No.: B050491
CAS No.: 17135-78-3
M. Wt: 212.67 g/mol
InChI Key: OWFINXQLBMJDJQ-UHFFFAOYSA-N
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Description

2-Chloroanthracene is a chlorinated derivative of anthracene, a polycyclic aromatic hydrocarbon. Its molecular formula is C14H9Cl, and it has a molecular weight of 212.67 g/mol . This compound is known for its distinctive structure, which consists of three fused benzene rings with a chlorine atom substituted at the second position. It is primarily used in scientific research and industrial applications due to its unique chemical properties.

Scientific Research Applications

2-Chloroanthracene has several applications in scientific research:

Safety and Hazards

According to the safety data sheet, if inhaled, the person should be moved into fresh air and given artificial respiration if not breathing. In case of skin contact, wash off with soap and plenty of water. If swallowed, never give anything by mouth to an unconscious person and rinse mouth with water .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloroanthracene can be synthesized through various methods. One common method involves the chlorination of anthracene using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction typically occurs at elevated temperatures to facilitate the substitution of a hydrogen atom with a chlorine atom on the anthracene molecule .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of anhydrous cupric chloride as a chlorinating agent. The reaction is carried out in a solvent such as carbon tetrachloride under reflux conditions. The resulting product is then purified through crystallization or chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Chloroanthracene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Properties

IUPAC Name

2-chloroanthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl/c15-14-6-5-12-7-10-3-1-2-4-11(10)8-13(12)9-14/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWFINXQLBMJDJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0049230
Record name 2-Chloroanthracene
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Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17135-78-3
Record name 2-Chloroanthracene
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Record name Anthracene, 2-chloro-
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Record name 2-Chloroanthracene
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Record name 2-Chloroanthracene
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Record name 2-Chloroanthracene
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Synthesis routes and methods I

Procedure details

A stirred suspension of 2-chloroanthraquinone (1260 g, 5.19 mol) in concentrated ammonium hydroxide (7.5 L) and water (2.5 L) was warmed to 40° C. Zinc dust (845 g, 12.93 mol) was added in one portion, changing the color to deep red. The mixture was stirred for 45 min at 50° C., then cautiously treated with a second portion of zinc dust (845 g). After the addition, the stirred mixture was heated gradually over 3 h to 90° C., then maintained at 90°-95° C. for 2 h (red color dissipated). TLC analysis (silica gel; hexane:methylene chloride (3:1)) showed complete conversion of the anthraquinone (Rf 0.35) to the desired anthracene (Rf 0.80). The reaction mixture was stirred overnight as it cooled to room temperature. The cooled mixture was treated with methylene chloride (4 L), stirred for 2 h, then filtered through Celite to remove the excess zinc. The filter cake was washed with methylene chloride (6×1 L). The methylene chloride layer was separated from the aqueous, then treated with 6N hydrochloric acid (3 L) and stirred for 2 h. A first crop of 2-chloroanthracene was collected by filtration and washed with water (4×1 L). Vacuum drying afforded a light yellow crystalline product weighing 804.6 g (mp 220°-221° C.). The methylene chloride portion of the filtrate was concentrated in vacuo to 10% of its original volume. This produced an additional 158.5 g of the desired compound for a total yield of 963.1 g (87.2%). NMR (CDCl3) 8.39 (s, 1H), 8.30 (s, 1H), 7.96 (s, 4H), 7.49 (s, 2H), 7.36 (d, J=8.7 Hz, 1H).
Quantity
1260 g
Type
reactant
Reaction Step One
Quantity
7.5 L
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solvent
Reaction Step One
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2.5 L
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hexane methylene chloride
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845 g
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4 L
Type
solvent
Reaction Step Seven

Synthesis routes and methods II

Procedure details

A stirred suspension of 2-chloroanthraquinone (1260 g, 5.19 moles) in concentrated ammonium hydroxide (7.5 L) and water (2.5 L) was warmed to 40° C. Zinc dust (845 g, 12.93 moles) was added in one portion, changing the color to deep red. The mixture was stirred for 45 min at 50° C., then cautiously treated with a second portion of zinc dust (845 g). After the addition, the stirred mixture was heated gradually over 3 h to 90° C., then maintained at 90°-95° C. for 2 h (red color dissipated). TLC analysis [silica gel/hexane:methylene chloride (3:1)] showed complete conversion of the anthraquinone (Rf =0.35) to the desired anthracene (Rf =0.80). The reaction mixture was stirred overnight as it cooled to room temperature. The cooled mixture was treated with methylene chloride (4 L), stirred for 2 h, then filtered through Celite to remove the excess zinc. The filter cake was washed with methylene chloride (6×1 L). The methylene chloride layer was separated from the aqueous, then treated with 6N hydrochloric acid (3 L) and stirred for 2 h. A first crop of 2-chloroanthracene was collected by filtration and washed with water (4×1 L). Vacuum drying afforded a light yellow crystalline product weighing 804.6 g (mp 220°-221° C.). The methylene chloride portion of the filtrate was concentrated in vacuo to 10% of its original volume. This produced an additional 158.5 g of the desired compound for a total yield of 963.1 g (87.2%). 1H NMR (CDCl3): δ8.39 (s, 1H), 8.30 (s,1H), 7.96 (s, 4H), 7.49 (s, 2H), 7.36 (d, J=8.7 Hz, 1H).
Quantity
1260 g
Type
reactant
Reaction Step One
Quantity
7.5 L
Type
solvent
Reaction Step One
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Quantity
2.5 L
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solvent
Reaction Step One
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845 g
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Quantity
845 g
Type
catalyst
Reaction Step Seven

Synthesis routes and methods III

Procedure details

A stirred suspension of 2-chloroanthraquinone (1260 g, 5.19 mol) in concentrated ammonium hydroxide (7.5 L) and water (2.5 L) was warmed to 40° C. Zinc dust (845 g, 12.93 mol) was added in one portion, changing the color to deep red. The mixture was stirred for 45 min at 50° C., then cautiously treated with a second portion of zinc dust (845 g). After the addition, the stirred mixture was heated gradually over 3 h to 90° C., then maintained at 90°-95° C. for 2 h (red color dissipated). TLC analysis (silica gel; hexane;methylene chloride (3:1) showed complete conversion of the anthraquinone (Rf 0.35) to the desired anthracene (Rf 0.80). The reaction mixture was stirred overnight as it cooled to room temperature. The cooled mixture was treated with methylene chloride (4 L), stirred for 2 h, then filtered through Celite to remove the excess zinc. The filter cake was washed with methylene chloride (6×1 L). The methylene chloride layer was separated from the aqueous, then treated with 6 N hydrochloric acid (3 L) and stirred for 2 h. A first crop of 2-chloroanthracene was collected by filtration and washed with water (4×1 L). Vacuum drying afforded a light yellow crystalline product weighting 804.6 g (mp 220°-221° C.). The methylene chloride portion of the filtrate was concentrated in vacuo to 10% of its original volume. This produced an additional 158.5 g of the desired compound for a total yield of 963.1 g (87.2%). NMR (CDCl3) 8.39 (s, 1H), 8.30 (s, 1H), 7.96 (s, 4H), 7.49 (s, 2H), 7.36 (d, J=8.7 Hz, 1H).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
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1260 g
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Reaction Step Two
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7.5 L
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Reaction Step Two
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2.5 L
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Quantity
845 g
Type
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Reaction Step Six
Name
Quantity
845 g
Type
catalyst
Reaction Step Seven
Quantity
4 L
Type
solvent
Reaction Step Eight

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

Q1: What is the structural characterization of 2-Chloroanthracene?

A1: this compound (molecular formula: C14H9Cl, molecular weight: 212.68 g/mol) is a chlorinated derivative of anthracene, a polycyclic aromatic hydrocarbon. While spectroscopic data is not extensively detailed in the provided abstracts, [] explores the time-resolved emission properties of 2-methoxyanthracene derivatives, including insights relevant to understanding the photophysical behavior of similar anthracene structures.

Q2: How does the structure of this compound relate to its bioactivity?

A2: Research suggests that the position of the chlorine atom in chloroanthracene isomers influences their effects on gap junctional intercellular communication (GJIC) and mitogen-activated protein kinase (MAPK) activity. [] specifically highlights that this compound, possessing a "bay-like" region due to the chlorine atom's position, effectively inhibited GJIC and stimulated MAPK activity in rat liver epithelial cells. This contrasted with linear isomers lacking the bay-like region, which did not exhibit these effects.

Q3: Are there any known instances of microbial degradation of this compound?

A3: Yes, a study identified a bacterial strain, Rhodococcus S1, capable of utilizing this compound as a sole carbon source. [] Interestingly, this bacterium exhibited specificity, readily degrading this compound and 2-methylanthracene but not their 1- or 9-substituted counterparts. This suggests a narrow substrate specificity for the initial enzyme involved in anthracene degradation by Rhodococcus S1.

Q4: Has this compound been studied in the context of PCDD/PCDF formation?

A4: Yes, this compound has been investigated as a model compound for understanding the formation of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs). [] This research revealed that this compound, under specific conditions, can lead to the formation of various chlorinated products, including PCDDs/PCDFs, chlorinated anthracenes, naphthalenes, and benzylnaphthalenes. This suggests a complex reaction pathway with multiple intermediates involved in PCDD/PCDF formation from this compound.

Q5: What applications does this compound have in material science?

A5: While the provided research doesn't delve into specific material science applications of this compound, one study demonstrates its use in single-molecule manipulation studies. [] This research investigated the adsorption and tip-induced chemistry of this compound on a titanium dioxide surface using scanning tunneling microscopy (STM). The ability to manipulate and study single molecules of this compound on surfaces highlights its potential in nanoscience and surface chemistry research.

Q6: How is this compound analyzed and quantified in complex mixtures?

A6: Phase-resolved fluorescence spectroscopy (PRFS) offers a sensitive method for simultaneously determining this compound in mixtures containing other anthracene derivatives. [] This technique leverages the unique fluorescence properties of each compound, allowing for their individual quantification even in complex matrices.

Q7: What are the environmental implications associated with this compound?

A7: While the provided abstracts do not directly address the environmental fate and ecotoxicological effects of this compound, its identification as a precursor to PCDD/Fs [] raises significant concerns. PCDD/Fs are persistent organic pollutants known for their toxicity and bioaccumulation potential, posing risks to human and environmental health. This underscores the importance of understanding the formation, transport, and fate of this compound in the environment.

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